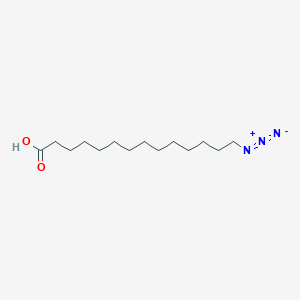
14-Azido-myristic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Azido-myristic acid, also known as 14-azidotetradecanoic acid, is used as a hydrophobic bioconjugation linker . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a click chemistry reagent containing an azide group .
Molecular Structure Analysis
The molecular structure of 14-Azido-myristic acid is represented by the formula C14H27N3O2 . It is a 14-carbon chain fatty acid .Chemical Reactions Analysis
14-Azido-myristic acid can be used to identify and characterize post-translationally myristylated proteins using a simple and robust two-step labeling and detection technique . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Organic azides, such as 14-Azido-tetradecanoic acid, have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Click Chemistry
14-Azido-myristic acid is used in click chemistry, a robust and simple two-step labeling and detection technique . In the first step, the azide-containing biomolecule is fed to cells or animals and actively incorporated into proteins .
Characterization of Myristylated Proteins
14-Azido-myristic acid is used to identify and characterize myristylated proteins . The azide tag is small enough that the tagged molecule is an acceptable substrate for the enzymes that incorporate this building block into proteins .
Thermophysical Property Data
14-Azido-tetradecanoic acid, like other organic compounds, has been studied for its thermophysical properties . These data are generated through dynamic data analysis and are critically evaluated .
High-Temperature Gas Chromatography-Mass Spectrometry
14-Azido-tetradecanoic acid has been used in high-temperature gas chromatography-mass spectrometry applications . This technique is used to investigate glycosidically bound components related to various substances .
Organic Azides in Domino Reactions
14-Azido-tetradecanoic acid, as an organic azide, can be used in one-pot domino reactions to synthesize various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .
Mecanismo De Acción
Target of Action
14-Azido-tetradecanoic acid, also known as 14-Azido-myristic acid, is a derivative of myristic acid, a common saturated fatty acid It’s known that myristic acid and its derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s known that fatty acids like myristic acid can influence cell signaling, membrane fluidity, and enzyme function . As an azide derivative, 14-Azido-tetradecanoic acid might also participate in click chemistry reactions, a powerful tool for bioconjugation, and the study of biological systems .
Biochemical Pathways
Myristic acid, the parent compound, is involved in fatty acid biosynthesis and metabolic pathways
Pharmacokinetics
Fatty acids like myristic acid are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The azide group in 14-Azido-tetradecanoic acid could potentially influence these properties, but more research is needed to determine the exact pharmacokinetic profile of this compound.
Result of Action
Studies have shown that tetradecanoic acids can influence the virulence of certain bacteria, such as pseudomonas aeruginosa, by affecting the production of virulence factors and the secretion of certain enzymes . It’s possible that 14-Azido-tetradecanoic acid might have similar effects, but more research is needed to confirm this.
Direcciones Futuras
Propiedades
IUPAC Name |
14-azidotetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKINJEPJYWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Azidotetradecanoic acid | |
CAS RN |
176108-61-5 |
Source


|
| Record name | 14-azido-tetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)


![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)



